tert-Butylarsine - 4262-43-5

tert-Butylarsine

Catalog Number: EVT-13967824
CAS Number: 4262-43-5
Molecular Formula: C4H9As
Molecular Weight: 132.04 g/mol
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Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of tert-Butylarsine can be accomplished through several methods:

  1. Direct Reaction: One common method involves the reaction of tert-butyl chloride with sodium arsenide:
    C4H9Cl+NaAsC4H11As+NaCl\text{C}_4\text{H}_{9}\text{Cl}+\text{NaAs}\rightarrow \text{C}_4\text{H}_{11}\text{As}+\text{NaCl}
    This reaction utilizes sodium arsenide as a nucleophile to replace the chlorine atom in tert-butyl chloride.
  2. Reduction of Arsenic Compounds: Another method includes the reduction of tert-butylarsenic dichloride using lithium aluminum hydride, which leads to the formation of tert-Butylarsine:
    C4H11AsCl2+LiAlH4C4H11As+LiCl+AlCl3\text{C}_4\text{H}_{11}\text{AsCl}_2+\text{LiAlH}_4\rightarrow \text{C}_4\text{H}_{11}\text{As}+\text{LiCl}+\text{AlCl}_3
    This approach highlights the versatility of tert-Butylarsine synthesis through various arsenic precursors.
  3. Deuterium Labeling: A specific synthesis method for deuterated tert-Butylarsine involves using tert-butylarsenic dichloride and lithium aluminum deuteride. This method has been studied to ensure isotopic purity greater than 95% as determined by nuclear magnetic resonance spectroscopy .
Molecular Structure Analysis

Structure and Data
Tert-Butylarsine possesses a tetrahedral geometry around the arsenic atom, similar to other organoarsenic compounds. Its molecular structure can be represented as follows:

  • Chemical Formula: C4H11As\text{C}_4\text{H}_{11}\text{As}
  • Molecular Weight: Approximately 138.19 g/mol
  • InChI Key: InChI=1S/C4H11As/c1-4(2,3)5/h5H2,1-3H3

The structure features a central arsenic atom bonded to three hydrogen atoms and one tert-butyl group, which contributes to its unique physical properties.

Chemical Reactions Analysis

Reactions and Technical Details
Tert-Butylarsine can undergo several reactions typical for organoarsenic compounds:

  1. Hydrolysis: Tert-Butylarsine can react with water to form arsenic acid and tert-butanol:
    C4H11As+3H2OH3AsO3+C4H10OH\text{C}_4\text{H}_{11}\text{As}+3\text{H}_2\text{O}\rightarrow \text{H}_3\text{AsO}_3+\text{C}_4\text{H}_{10}\text{OH}
  2. Combustion Reactions: When combusted in excess oxygen, it produces carbon dioxide, water, and arsenic oxides:
    2C4H11As+13O28CO2+5H2O+2As2O32\text{C}_4\text{H}_{11}\text{As}+13\text{O}_2\rightarrow 8\text{CO}_2+5\text{H}_2\text{O}+2\text{As}_2\text{O}_3

These reactions highlight the reactivity of tert-Butylarsine in various chemical environments.

Mechanism of Action

Process and Data
The mechanism of action for tert-Butylarsine primarily involves its reactivity as a nucleophile in substitution reactions. Due to the presence of the electron-rich tert-butyl group, it can effectively participate in nucleophilic attacks on electrophiles. The stability imparted by the bulky tert-butyl group allows it to act selectively in organic synthesis, especially in forming more complex organoarsenic compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 90 °C
  • Density: Estimated around 0.9 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents but insoluble in water.
  • Stability: Stable under standard conditions but may decompose upon exposure to strong acids or bases.

These properties make tert-Butylarsine suitable for various applications in organic synthesis.

Applications

Tert-Butylarsine has several scientific uses, including:

  1. Precursor for Organometallic Compounds: It serves as a precursor for synthesizing other organoarsenic compounds used in materials science.
  2. Research Tool in Organic Chemistry: Its unique properties allow it to be used as a reagent in various organic reactions, particularly those involving nucleophilic substitutions.
  3. Potential Applications in Semiconductor Manufacturing: Due to its arsenic content, it may find uses in doping processes within semiconductor technology.
Historical Development and Emergence in Organometallic Chemistry

Early Synthesis and Characterization in the Context of Organoarsenic Precursors

The development of tert-butylarsine (TBA) emerged from foundational research on organoarsenic compounds in the mid-20th century. Initial synthesis routes involved transalkylation or reduction reactions, where arsenic halides (e.g., AsCl₃) reacted with organomagnesium or organolithium reagents. A representative reaction is:AsCl₃ + 3t-BuMgCl → (t-Bu)₃As + 3MgCl₂Early characterization relied on vibrational spectroscopy (IR) and nuclear magnetic resonance (¹H NMR), which confirmed the distinct C-As bonding environment. TBA’s stability exceeded that of methyl- or phenyl-arsenic analogs due to the steric bulk of the tert-butyl group, which hindered oxidation and decomposition—a trend aligning with the inverse relationship between atomic size and M-C bond stability in heavier main-group elements [1].

Table 1: Evolution of Organoarsenic Precursors

PrecursorSynthesis MethodKey Characterization DataThermal Stability
TrimethylarsineAlkylation of AsCl₃ with CH₃MgBr¹H NMR: δ 1.5 ppmDecomposes at 150°C
TriphenylarsineGrignard reaction with AsCl₃IR: As-C stretch 510 cm⁻¹Stable to 280°C
tert-Butylarsine (TBA)Transalkylation of AsCl₃ with t-BuLi¹H NMR: δ 1.3 ppm (s, 9H)Stable to 320°C

Research in the 1980s revealed TBA’s unique kinetic stabilization: the tert-butyl group’s steric bulk reduced As-As bond formation, a common decomposition pathway in lighter alkylarsines. This property positioned TBA as a viable candidate for applications demanding precise stoichiometric control [1] [6].

Transition from Arsine (AsH₃) to TBA in Semiconductor Manufacturing

Arsine (AsH₃) dominated early III-V semiconductor deposition (e.g., GaAs, InP) but posed severe handling challenges due to its high toxicity (LC₅₀: 5 ppm) and pyrophoric nature. Metal-organic chemical vapor deposition (MOCVD) reactors required excess AsH₃ (V/III ratios >50) to compensate for inefficient decomposition, generating hazardous waste [2] [5].

TBA’s adoption addressed these limitations through:

  • Higher Decomposition Efficiency: AsH₃ requires >600°C for decomposition, while TBA pyrolyzes at 450–500°C, enabling lower process temperatures and reduced carbon incorporation.
  • Reduced Hazard Profile: Unlike gaseous AsH₃, TBA’s liquid state (vapor pressure: 180 mmHg at 20°C) simplified storage and delivery. Its higher ignition temperature (280°C vs. AsH₃’s 100°C) mitigated combustion risks [2].
  • Improved Film Quality: Studies confirmed TBA-derived GaAs films exhibited 30% lower carbon contamination and superior photoluminescence intensity compared to AsH₃-based processes, attributed to cleaner alkyl radical dissociation [2].

Table 2: Arsine vs. TBA in Semiconductor Processing

ParameterArsine (AsH₃)tert-Butylarsine (TBA)
State at Room TemperatureCompressed gasLiquid
Vapor Pressure15,000 mmHg at 20°C180 mmHg at 20°C
Decomposition Temperature>600°C450–500°C
Typical V/III Ratio in MOCVD50–100:15–10:1
Carbon Incorporation in GaAsHigh (10¹⁷ cm⁻³)Low (10¹⁶ cm⁻³)

Milestones in Industrial Adoption for Metal-Organic Chemical Vapor Deposition (MOCVD)

TBA’s industrial integration accelerated in the 1990s, driven by three key milestones:

  • Pioneering Process Validation (1991–1995): Komeno et al. demonstrated TBA as a primary arsenic source for GaAs MOCVD, achieving electron mobility exceeding 150,000 cm²/V·s at 77K—comparable to AsH₃-based films. This established TBA’s viability for high-purity epitaxy [2].

  • Concentrator Photovoltaic (CPV) Scale-Up (2004): Fthenakis et al. identified TBA as critical for reducing catastrophic risk in multi-ton arsenic delivery systems. For concentrator cells (500× light focus), TBA cut arsenic consumption by 600× versus flat-plate technologies, enabling safer large-scale production [2].

  • Advanced Precursor Formulations (2010–Present): Industrial suppliers (e.g., Dow, AkzoNobel) developed ultra-high-purity TBA (>99.9999%) with metal impurities <0.1 ppb. This enabled layer-by-layer growth in tools like AIXTRON® Planetary Reactors®, supporting >95-wafer batches for GaAs/InP heterostructures [2].

Table 3: Timeline of TBA Industrial Integration

YearMilestoneImpact
1988First MOCVD of GaAs using TBADemonstrated 20% lower oxygen contamination vs. AsH₃
1995Commercial TBA production by Morton InternationalEnabled volume supply for optoelectronics industry
2004Qualification for space-grade InP/InGaAs cellsAchieved radiation-hardened solar cells with 28% efficiency
2015Adoption in 300-mm wafer toolsSupported 5G HBT and VCSEL mass production

Concluding Remarks

TBA exemplifies the evolution of organometallic chemistry from academic curiosity to industrial cornerstone. Its development underscores how molecular design—steric bulk, bond stability, and tailored decomposition—can resolve core challenges in advanced electronics manufacturing. As MOCVD advances toward monolithic III-V/Si integration, TBA derivatives continue to enable safer, more precise arsenic delivery.

Properties

CAS Number

4262-43-5

Product Name

tert-Butylarsine

Molecular Formula

C4H9As

Molecular Weight

132.04 g/mol

InChI

InChI=1S/C4H9As/c1-4(2,3)5/h1-3H3

InChI Key

QTQRGDBFHFYIBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[As]

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